molecular formula C10H19NO2 B13325109 2-(1-Amino-3-ethylcyclohexyl)acetic acid

2-(1-Amino-3-ethylcyclohexyl)acetic acid

Cat. No.: B13325109
M. Wt: 185.26 g/mol
InChI Key: WPERFZGGPSBALY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-ethylcyclohexyl)acetic acid typically involves the reaction of 1-amino-3-ethylcyclohexane with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3-ethylcyclohexyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Amino-3-ethylcyclohexyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-3-ethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-3-methylcyclohexyl)acetic acid
  • 2-(1-Amino-3-propylcyclohexyl)acetic acid
  • 2-(1-Amino-3-isopropylcyclohexyl)acetic acid

Uniqueness

2-(1-Amino-3-ethylcyclohexyl)acetic acid is unique due to its specific ethyl substitution on the cyclohexyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(1-amino-3-ethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H19NO2/c1-2-8-4-3-5-10(11,6-8)7-9(12)13/h8H,2-7,11H2,1H3,(H,12,13)

InChI Key

WPERFZGGPSBALY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)(CC(=O)O)N

Origin of Product

United States

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